molecular formula C16H24ClNO2 B12414489 Hydroxymethyl Tolperisone-d10 Hydrochloride

Hydroxymethyl Tolperisone-d10 Hydrochloride

Cat. No.: B12414489
M. Wt: 307.88 g/mol
InChI Key: YIUNODKPGACPCZ-GUIXEBJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethyl Tolperisone-d10 Hydrochloride is a deuterium-labeled derivative of Hydroxymethyl Tolperisone Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl Tolperisone-d10 Hydrochloride involves the incorporation of deuterium atoms into the Hydroxymethyl Tolperisone Hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are critical to ensure that the deuterium labeling is accurate and that the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Hydroxymethyl Tolperisone-d10 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Hydroxymethyl Tolperisone-d10 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Biological Research: Used as a tracer in various biological studies to track the movement and interaction of molecules.

    Industrial Applications: Employed in the development and testing of new pharmaceuticals

Mechanism of Action

The mechanism of action of Hydroxymethyl Tolperisone-d10 Hydrochloride is similar to that of its non-deuterated counterpart, Hydroxymethyl Tolperisone Hydrochloride. It acts as a centrally acting muscle relaxant by blocking voltage-gated sodium and calcium channels. This action reduces muscle spasticity and provides relief from muscle stiffness and pain. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in research studies .

Comparison with Similar Compounds

    Hydroxymethyl Tolperisone Hydrochloride: The non-deuterated version of the compound.

    Tolperisone Hydrochloride: Another muscle relaxant with a similar mechanism of action.

Comparison: Hydroxymethyl Tolperisone-d10 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data compared to its non-deuterated counterparts .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

307.88 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(hydroxymethyl)phenyl]-2-methylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H/i2D2,3D2,4D2,9D2,10D2;

InChI Key

YIUNODKPGACPCZ-GUIXEBJPSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CO)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl

Origin of Product

United States

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